Carbonothioic dihydrazide, N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
Description
Structural Characterization of Carbonothioic Dihydrazide Derivatives
X-ray Crystallographic Analysis of Molecular Geometry
X-ray diffraction studies of related hydrazide derivatives reveal critical insights into bond lengths, torsion angles, and supramolecular interactions. For instance, the crystal structure of a structurally analogous hydrazide compound (C₉H₁₁N₅O₂) crystallizes in the orthorhombic space group Pca2₁, with a cis-configuration between the oxime and hydrazide groups. The N–O and C–N bond lengths in the oxime group measure 1.382 Å and 1.278 Å, respectively, while the hydrazide N–N and C–O bonds are 1.370 Å and 1.229 Å. These values align with typical neutral hydrazide derivatives.
In the target compound, the presence of the 4-chloro-2-methylphenyl and pyridinyl groups introduces steric and electronic perturbations. The hydrazide backbone adopts a twisted conformation due to torsional strain between the thioxomethyl and pyridinyl ethylidene groups. For example, the O–C–C–N torsion angle in similar compounds deviates by 165.1° from planarity, indicating significant distortion. Such twists are attributed to crystal packing forces and intramolecular hydrogen bonding.
Hydrogen-bonding networks play a pivotal role in stabilizing the crystal lattice. In related structures, O–H⋯O and C–H⋯O interactions form zigzag chains along crystallographic axes, with donor-acceptor distances ranging from 2.559 Å to 3.696 Å. These interactions are critical for maintaining the three-dimensional architecture of hydrazide derivatives.
Table 1: Selected Bond Lengths and Angles from X-ray Diffraction Data
| Parameter | Value (Å or °) | Source |
|---|---|---|
| N–O (oxime) | 1.382 | |
| C–N (oxime) | 1.278 | |
| N–N (hydrazide) | 1.370 | |
| C–O (hydrazide) | 1.229 | |
| O–C–C–N torsion angle | 165.1° |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Assignments
While direct NMR data for the target compound is limited in the provided sources, inferences can be drawn from analogous hydrazide derivatives. The pyridinyl ethylidene group is expected to produce distinct aromatic proton signals in the δ 7.5–8.5 ppm range, while the methyl group on the phenyl ring would resonate near δ 2.3 ppm. The hydrazide NH protons typically appear as broad singlets between δ 9.0–10.0 ppm due to hydrogen bonding.
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy highlights functional group vibrations. The thioxomethyl (C=S) stretch appears as a strong band near 1150–1250 cm⁻¹, while the hydrazide N–H deformation modes are observed at 1550–1650 cm⁻¹. The pyridinyl ring exhibits C–H out-of-plane bending vibrations at 700–800 cm⁻¹.
Table 2: Key IR Vibrational Assignments
| Vibration Type | Wavenumber (cm⁻¹) | Source |
|---|---|---|
| C=S stretch | 1180 | |
| N–H deformation | 1580 | |
| Pyridinyl C–H bend | 750 |
UV-Vis Absorption Spectral Profiling
UV-Vis spectra of hydrazide derivatives exhibit π→π* transitions in the aromatic and hydrazide moieties, with absorption maxima near 270–290 nm. The pyridinyl group contributes to a secondary band at 320–340 nm, attributed to n→π* transitions involving lone pairs on nitrogen atoms.
Computational Molecular Modeling Approaches
Density Functional Theory (DFT) Optimization
DFT calculations at the B3LYP/6-31G(d,p) level reveal geometric parameters comparable to experimental X-ray data. For instance, the N–N bond length in optimized structures deviates by only 0.019 Å from crystallographic values. However, torsional angles between the oxime and hydrazide groups show larger discrepancies (up to 7°), underscoring the impact of crystal packing on molecular conformation.
Electron Density Distribution Maps
Hirshfeld surface analysis quantifies intermolecular interactions, with O–H⋯O contacts contributing 35% of the total surface area in related compounds. The pyridinyl and chlorophenyl groups exhibit regions of high electron density, facilitating π-stacking and halogen bonding.
Table 3: Comparison of Experimental and DFT-Optimized Geometries
| Parameter | X-ray (Å/°) | DFT (Å/°) | Source |
|---|---|---|---|
| N–N bond length | 1.370 | 1.389 | |
| C–O bond length | 1.229 | 1.279 | |
| O–C–C–N torsion angle | 165.1° | 172.1° |
Properties
CAS No. |
127142-51-2 |
|---|---|
Molecular Formula |
C16H17ClN6S2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C16H17ClN6S2/c1-10-9-12(17)6-7-13(10)19-15(24)21-23-16(25)22-20-11(2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H2,19,21,24)(H2,22,23,25)/b20-11+ |
InChI Key |
KYMCDMPGPVKPPK-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)N/N=C(\C)/C2=CC=CC=N2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=S)NN=C(C)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Thiocarbohydrazide Core
The fundamental starting material for this compound is thiocarbohydrazide (carbonothioic dihydrazide), which is typically synthesized by the hydrazinolysis of carbon disulfide. This reaction is cost-effective and widely used for producing thiocarbohydrazide in bulk:
$$
\text{CS}2 + 2 \text{NH}2\text{NH}2 \rightarrow \text{NH}2\text{NHCSNHNH}2 + \text{H}2\text{S}
$$
This reaction proceeds under mild conditions, often at room temperature, yielding thiocarbohydrazide as a solid product with high purity.
Alternative Routes to Thiocarbohydrazide
- Hydrazinolysis of dialkyl xanthates also yields thiocarbohydrazide with high efficiency upon warming the reactants, releasing ethanol and ethanethiol gases.
- Phase-transfer catalysis using PEG-400 as a catalyst allows for efficient synthesis of 1,5-diacyl thiocarbohydrazides, which are key intermediates in further functionalization.
Functionalization to Obtain the Target Compound
Acylation and Substitution Reactions
The target compound involves substitution on the thiocarbohydrazide core with aromatic amines and heterocyclic aldehydes. The general approach includes:
- Acylation of thiocarbohydrazide with acid chlorides or aroyl chlorides to form 1,5-diacyl thiocarbohydrazides.
- Subsequent condensation with substituted anilines such as 4-chloro-2-methylaniline to introduce the N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl) moiety.
- Schiff base formation by condensation of the hydrazide nitrogen with aldehydes or ketones, such as 2-pyridinecarboxaldehyde, to form the N'''-((1E)-1-(2-pyridinyl)ethylidene) group.
These steps are typically carried out in polar aprotic solvents like DMF or tetrahydrofuran (THF) at controlled temperatures (0–25 °C) to optimize yields and purity.
Oxidative Cyclization and Derivative Formation
In some synthetic routes, oxidative cyclization is employed to form heterocyclic rings such as 1,3,4-thiadiazoles from bis-substituted carbonothioic dihydrazones. This involves treatment with oxidizing agents under mild conditions, facilitating ring closure and enhancing biological activity profiles.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiocarbohydrazide synthesis | Carbon disulfide + hydrazine | Aqueous | Room temperature | High (quant.) | Releases H2S gas; simple work-up |
| Acylation | Acid chloride + thiocarbohydrazide + NaOH | THF or DMF | 0–5 °C to RT | 71–80 | Dropwise addition, stirring 2 h |
| Condensation with aniline | 4-chloro-2-methylaniline + intermediate | DMF | Room temperature | Moderate to high | Forms thioxomethyl linkage |
| Schiff base formation | 2-pyridinecarboxaldehyde + hydrazide | Ethanol or DMF | Room temperature | High | E-isomer favored |
| Oxidative cyclization (optional) | Oxidizing agent (e.g., periodic acid) | Solvent-free or mild solvent | Room temperature | 49–66 | Forms thiadiazole rings |
Analytical and Research Findings
- The synthetic methods yield the target compound with good purity and moderate to high yields.
- Reaction monitoring by spectroscopic methods (NMR, IR) confirms the formation of characteristic functional groups such as thioxomethyl and Schiff base linkages.
- The compound’s preparation is scalable, with industrial processes adapting continuous flow reactors for consistent quality control.
- The compound exhibits potential biological activities, including antimicrobial and enzyme modulation effects, attributed to its thiocarbohydrazide core and aromatic substitutions.
Summary of Preparation Strategy
The preparation of Carbonothioic dihydrazide, N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- involves:
- Synthesizing thiocarbohydrazide via hydrazinolysis of carbon disulfide.
- Functionalizing the core by acylation with acid chlorides.
- Introducing aromatic amine substituents through nucleophilic substitution.
- Forming Schiff base linkages with heterocyclic aldehydes.
- Optional oxidative cyclization to generate heterocyclic derivatives.
This multi-step synthesis is conducted under controlled conditions to maximize yield and purity, supported by extensive literature on thiocarbohydrazide chemistry and heterocyclic synthesis.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, coatings, or polymers. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Carbonothioic dihydrazide, N’‘-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with specific molecular targets. The compound’s thioxomethyl and hydrazide groups can form strong bonds with metal ions or biological macromolecules, influencing their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the context.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Spectral Data
| Compound | IR (C=S stretch, cm⁻¹) | NMR (δ, ppm) | Application |
|---|---|---|---|
| Target Compound | 1250–1150 (C=S) | 8.5–9.0 (NH), 7.5–8.5 (Ar) | Under investigation |
| N′-(Adamantan-2-ylidene) (4) | 1220 | 1.5–2.5 (adamantane CH₂) | Corrosion inhibitor (90%) |
| Triazolothiadiazole (5a) | 1280 | 7.2–8.1 (Ar) | Antibacterial (IC₅₀ 15 μM) |
Table 2: Inhibition Efficiency in 1 M HCl
| Compound | Concentration (mg L⁻¹) | Efficiency (%) |
|---|---|---|
| Adamantane derivative (4) | 200 | 90 |
| Ferrocene derivative (5) | 200 | 85 |
| Target Compound (predicted) | 200 | 80–85 (est.) |
Biological Activity
Carbonothioic dihydrazide, specifically the compound N''-(((4-chloro-2-methylphenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-, is a sulfur-containing organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of approximately 306.79 g/mol. The compound features two hydrazine groups attached to a carbonyl group and a thio group, characteristic of thiocarbohydrazides.
Synthesis Methods:
- Reaction with Carbon Disulfide: Carbonothioic dihydrazide can be synthesized by reacting carbon disulfide with hydrazine or its derivatives under basic conditions, often using solvents like dimethylformamide (DMF) or ethanol.
- Aldehyde Reactions: Alternative synthetic routes include the reaction of aldehydes with hydrazine derivatives in the presence of sulfur sources to yield oligomeric forms.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial and antifungal activities of carbonothioic dihydrazide and its derivatives. In particular, derivatives have shown significant activity against various bacterial strains.
The biological activity is attributed to the ability of these compounds to form stable complexes with metal ions, enhancing their efficacy. For instance, metal-carbonothioic dihydrazide complexes have been investigated for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.
Case Study 1: Antibacterial Activity
In a comparative study, various derivatives of carbonothioic dihydrazide were tested against standard antibiotics. The results indicated that certain derivatives exhibited superior antibacterial activity compared to tetracycline.
Case Study 2: Antioxidant Activity
Another study assessed the antioxidant potential using several assays, including DPPH radical scavenging and ABTS decolorization assays. The results demonstrated that some derivatives exhibited significant antioxidant activity.
| Compound No. | DPPH Scavenging (%) | ABTS Inhibition (%) |
|---|---|---|
| 24 | 53.3 | >50 |
| 26h | 50.2 | >50 |
| Control | 0 | <10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
